molecular formula C6H11KOS2 B1630071 Potassium O-pentan-2-yl carbonodithioate CAS No. 71316-26-2

Potassium O-pentan-2-yl carbonodithioate

Cat. No.: B1630071
CAS No.: 71316-26-2
M. Wt: 202.4 g/mol
InChI Key: MPKDOJKIBYZQDA-UHFFFAOYSA-M
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Description

Potassium O-pentan-2-yl carbonodithioate is a potassium salt of a carbonodithioic acid ester, characterized by the pentan-2-yl (sec-pentyl) group attached to the oxygen atom of the dithiocarbonate moiety. Its general structure is K⁺[S₂C-O-(CH₂)₂CH(CH₃)]⁻. This compound belongs to the xanthate family, which are widely used in organic synthesis, coordination chemistry, and industrial applications (e.g., flotation agents in mining). While direct data on this specific compound is scarce in the literature, its properties and reactivity can be inferred from structurally analogous potassium O-alkyl carbonodithioates, such as O-ethyl, O-pentyl, and O-cyclohexyl derivatives .

Properties

CAS No.

71316-26-2

Molecular Formula

C6H11KOS2

Molecular Weight

202.4 g/mol

IUPAC Name

potassium;pentan-2-yloxymethanedithioate

InChI

InChI=1S/C6H12OS2.K/c1-3-4-5(2)7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

MPKDOJKIBYZQDA-UHFFFAOYSA-M

SMILES

CCCC(C)OC(=S)[S-].[K+]

Canonical SMILES

CCCC(C)OC(=S)[S-].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from the alkyl chain length and branching:

  • Potassium O-ethyl carbonodithioate (C₃H₅KOS₂, MW 160.30): A shorter, linear alkyl chain confers higher polarity and solubility in polar solvents (e.g., water, ethanol). It has a melting point of 209–214°C .
  • Potassium O-pentan-2-yl carbonodithioate (inferred: C₆H₁₁KOS₂, MW ~210.4): The branched pentan-2-yl group introduces steric hindrance and reduced polarity, likely lowering water solubility compared to the ethyl analog. Its melting point is expected to be lower due to decreased ionic character.
  • S-Cyclohexyl O-ethyl carbonodithioate (C₉H₁₅KOS₂, MW 242.4): The bulky cyclohexyl group further reduces solubility in aqueous media but enhances lipophilicity, making it suitable for reactions in non-polar solvents .

Data Table: Comparative Analysis of Potassium O-Alkyl Carbonodithioates

Property Potassium O-Ethyl Potassium O-Pentan-2-yl (Inferred) S-Cyclohexyl O-Ethyl
Molecular Formula C₃H₅KOS₂ C₆H₁₁KOS₂ C₉H₁₅KOS₂
Molecular Weight 160.30 ~210.4 242.4
Melting Point 209–214°C ~150–180°C (est.) Not reported
Solubility (Polar Solvents) High Moderate Low
Key Applications Flotation agents, heterocycles Specialty synthesis Lipophilic metal complexes

Research Findings and Trends

  • Steric Effects : Branched alkyl chains (e.g., pentan-2-yl) reduce reactivity in nucleophilic substitutions but improve stability in storage .
  • Solubility : Longer chains enhance compatibility with organic phases, as seen in HFIP-mediated hydrosulfenylation reactions using O-ethyl derivatives .
  • Thermal Stability : Ethyl derivatives exhibit higher thermal stability due to stronger ionic interactions, whereas bulkier analogs may decompose at lower temperatures.

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